3-phenyl-5-(5-phenyl-1h-pyrazol-3-yl)-1h-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-5-(3-phenyl-1H-pyrazol-5-yl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-3-7-13(8-4-1)15-11-17(21-19-15)18-12-16(20-22-18)14-9-5-2-6-10-14/h1-12H,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTSFAWNMXRWHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C3=CC(=NN3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Strategies for the Construction of Pyrazole (B372694) Rings
The pyrazole moiety is a fundamental building block in chemistry, and numerous methods have been developed for its synthesis. nih.gov These strategies often focus on the formation of the five-membered ring from acyclic precursors.
Cyclocondensation Reactions of Dicarbonyl Compounds with Hydrazines
The most classic and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. rsc.org This reaction proceeds through the initial formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The reaction of arylhydrazines with fluorinated β-diketones, for instance, can yield a variety of trifluoromethyl-substituted pyrazoles. organic-chemistry.org
The versatility of this method allows for the preparation of a wide range of substituted pyrazoles by varying the substituents on both the dicarbonyl compound and the hydrazine. For the synthesis of phenyl-substituted pyrazoles, precursors such as 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) can be reacted with hydrazine hydrate. The first step in synthesizing certain pyrazole-thiazole hybrids involves reacting substituted acetophenones with diethyl oxalate (B1200264) to form ethyl 2,4-dioxo-4-arylbutanoates, which are then cyclized with phenylhydrazine. nih.gov
Table 1: Examples of Pyrazole Synthesis via Cyclocondensation
| 1,3-Dicarbonyl Precursor | Hydrazine Source | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl acetoacetate | Phenylhydrazine | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | 80% | researchgate.net |
| Ethyl 4-nitrobenzoyl acetate | p-tolylhydrazine hydrochloride | 5-hydroxy-3-(4-nitrophenyl)-1-(p-tolyl)-1H-pyrazole | 54% | nih.gov |
| Dimethylacetylene dicarboxylate | Phenylhydrazine | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | - | mdpi.com |
Multicomponent Reactions (MCRs) in Pyrazole Synthesis
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules in a single step from three or more starting materials. rsc.orgresearchgate.net For pyrazole synthesis, MCRs often generate the requisite 1,3-dielectrophilic precursor in situ. researchgate.net
A common MCR strategy involves the reaction of an aldehyde, an active methylene (B1212753) ketone, and a hydrazine. nih.gov This approach allows for the rapid assembly of polysubstituted pyrazoles. For example, a three-component reaction between aldehydes, 1,3-dicarbonyls, and diazo compounds can produce polyfunctional pyrazoles through a tandem Knoevenagel condensation and 1,3-dipolar cycloaddition sequence. Another approach involves a three-component [3+2] cycloaddition reaction of thiazolidinedione chalcones, benzaldehydes, and N-tosyl hydrazine to yield 3,4,5-trisubstituted pyrazoles. nih.gov These methods offer significant advantages in creating diverse pyrazole libraries by simply varying the starting components.
Palladium-Catalyzed Reactions in Pyrazole Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and they have been extensively applied to the synthesis and functionalization of pyrazoles. nih.govnih.gov While often used to modify a pre-formed pyrazole ring, these reactions can also be integral to the ring's construction.
The Suzuki-Miyaura coupling, in particular, is a powerful method for introducing aryl or heteroaryl substituents onto the pyrazole core. mdpi.com This reaction involves the coupling of a halogenated pyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govrsc.orgmdpi.com This strategy is highly effective for preparing aryl-pyrazoles, which are key components of the target molecule. mdpi.com Furthermore, palladium catalysis can be used to construct the pyrazole ring itself, for instance, through cascade reactions involving C-H activation. nih.gov The development of bulky pyrazole-based ligands has also led to highly active palladium pre-catalysts for cross-coupling reactions. rsc.orgmdpi.com
Flow Chemistry Approaches to Pyrazole Derivatives
Flow chemistry has become an increasingly important technology in chemical synthesis, offering advantages such as enhanced safety, scalability, precise reaction control, and improved yields compared to traditional batch methods. mdpi.com The synthesis of pyrazoles has been successfully adapted to continuous-flow systems. beilstein-archives.org
Common pyrazole syntheses, like the cyclocondensation of 1,3-dicarbonyls with hydrazines, can be performed in a flow reactor. beilstein-archives.org This often involves pumping streams of the reactants through a heated coil or microreactor, where the reaction occurs. The short reaction times at elevated temperatures and pressures can significantly accelerate the synthesis. A two-stage flow process has been developed for the synthesis of pyrazoles from acetophenones, where an intermediate enaminone is formed first and then condensed with hydrazine in a subsequent connected reactor. mdpi.com This approach minimizes the handling of hazardous intermediates and allows for rapid production and optimization. mdpi.com
Targeted Synthesis of Bis-Pyrazole Systems
The synthesis of 3-phenyl-5-(5-phenyl-1h-pyrazol-3-yl)-1h-pyrazole involves not only the formation of two distinct pyrazole rings but also their specific connection via a C-C bond between the C5 position of one ring and the C3 position of the other.
Approaches to Inter-Pyrazole C-C Bond Formation
The most logical and effective strategy for constructing the C-C bond between two pyrazole rings is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is exceptionally well-suited for this purpose due to its functional group tolerance and high efficiency in forming C(sp²)-C(sp²) bonds. nih.govbeilstein-archives.org
Synthesis of Precursor 1: A 3-phenyl-5-halopyrazole, such as 5-bromo-3-phenyl-1H-pyrazole. This can be achieved by direct halogenation of 3-phenyl-1H-pyrazole or by constructing the ring from appropriately halogenated precursors. Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NCS, NBS, NIS) provides an effective route to 4-halogenated pyrazoles, and similar principles can be applied for 5-halo derivatives. rsc.org
Synthesis of Precursor 2: A 5-phenyl-1H-pyrazole-3-boronic acid or its corresponding ester (e.g., a pinacol (B44631) boronate). The synthesis of pyrazole boronic acids can be challenging, but methods exist, often involving lithiation of a protected pyrazole followed by quenching with a borate (B1201080) ester. mdpi.com
Suzuki-Miyaura Coupling: The final step involves the palladium-catalyzed cross-coupling of the 3-phenyl-5-halopyrazole with the 5-phenyl-1H-pyrazole-3-boronic acid derivative. This reaction joins the two heterocyclic units to form the target bis-pyrazole.
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Pyrazole Derivatives
| Pyrazole Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | K3PO4 | 1,4-Dioxane/H2O | - | rsc.org |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivative | 4-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | K2CO3 | EtOH/H2O | - | nih.gov |
| Bromobenzene | Phenylboronic acid | Bis(1-benzyl-3,5-diphenyl-1H-pyrazole)-palladium(II) chloride | Cs2CO3 | 1,4-Dioxane | 98% | rsc.orgmdpi.com |
| 4-Iodo-1-(THP)-3,5-pyrazolecarboxylate | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | H2O | Low |
This modular approach allows for flexibility in the synthesis, enabling the introduction of various substituents on the phenyl rings if desired, by starting with appropriately substituted precursors. The extensive literature on Suzuki couplings provides a robust foundation for developing the specific conditions required for this targeted synthesis. mdpi.combeilstein-archives.org
Mechanistic Investigations of Key Synthetic Transformations
Understanding the underlying mechanisms of the reactions used to synthesize and functionalize bis-pyrazoles is essential for optimizing reaction conditions and controlling product outcomes, particularly concerning regioselectivity.
The construction of the pyrazole ring system is most commonly achieved through [3+2] cycloaddition reactions. The regioselectivity of these transformations is a critical factor that dictates the final substitution pattern of the heterocyclic ring. acs.org One of the most prevalent methods is the condensation of a hydrazine with a 1,3-dicarbonyl compound. mdpi.com The reaction of an unsymmetrical diketone with a substituted hydrazine can lead to two possible regioisomeric pyrazole products. The reaction outcome is governed by the differential reactivity of the two carbonyl groups towards the nucleophilic nitrogen atoms of the hydrazine.
Another major route is the 1,3-dipolar cycloaddition between a diazo compound (or a precursor like an N-tosylhydrazone) and an alkyne. rsc.orgorganic-chemistry.org The regiochemical outcome of this reaction is determined by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. For instance, copper-catalyzed sydnone-alkyne cycloadditions (CuSAC) have been developed to achieve high regioselectivity for 1,4-disubstituted pyrazoles. acs.org Similarly, other catalytic systems, such as those employing silver or ruthenium, have been shown to provide excellent control over the formation of specific pyrazole isomers. mdpi.com DFT calculations have been used to correlate the observed regioselectivity with the activation energies of the competing transition states, confirming that the thermodynamically most stable product is typically formed. rsc.org
Table 2: Factors Influencing Regioselectivity in Pyrazole Synthesis
| Method | Key Reactants | Primary Factor(s) | Typical Outcome | Reference |
|---|---|---|---|---|
| Knorr Condensation | 1,3-Diketone + Hydrazine | Electronic nature of carbonyls, pH | Formation of specific 3,5-substituted isomers | mdpi.com |
| 1,3-Dipolar Cycloaddition | Alkyne + Diazo Compound | Steric/electronic effects, catalyst | Controlled formation of tri- or tetra-substituted pyrazoles | acs.orgrsc.org |
Transition-metal-catalyzed cross-coupling reactions are indispensable for synthesizing the C-C bond linking the two pyrazole rings or for attaching substituents to the core structure. nih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Negishi couplings, are frequently employed. nih.gov The catalytic cycle for these reactions is well-established and generally proceeds through three fundamental steps:
Oxidative Addition : A low-valent metal complex, typically Pd(0), inserts into the carbon-halogen bond of a halopyrazole or haloaryl compound. This step forms a new, higher-valent organometallic species, for instance, a Pd(II) complex.
Transmetalation : The organic group from a second reagent, such as an organoboron compound (in Suzuki coupling) or an organozinc compound (in Negishi coupling), is transferred to the palladium center. This step displaces the halide and results in a diorganopalladium(II) intermediate.
Reductive Elimination : The two organic ligands on the palladium complex couple, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Homocoupling reactions, which form symmetrical molecules like bipyrazoles from a single pyrazole precursor, can also proceed through a similar catalytic pathway. In some cases, such as the palladium-catalyzed homocoupling of pyrazole boronic esters, molecular oxygen from the air serves as the oxidant to regenerate the active catalyst from the Pd(0) formed during reductive elimination. nih.gov While palladium is the most common catalyst, other transition metals including nickel, copper, and rhodium have also been utilized in coupling reactions involving pyrazole derivatives. nih.govnih.gov
Advanced Structural Elucidation and Solid State Analysis
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a clear picture of the molecule's conformation and its packing within the crystal lattice. For complex heterocyclic systems like phenyl-substituted pyrazoles, this analysis is fundamental. researchgate.net
Table 1: Representative Torsion Angles in Phenyl-Pyrazole Systems This table illustrates typical torsion angles found in related compounds, as specific data for the title compound is not available.
| Inter-ring Relationship | Typical Torsion Angle Range (°) |
| Pyrazole (B372694) Ring – Phenyl Ring | 10 – 60 |
| Pyrazole Ring – Pyrazole Ring | Varies based on linkage and substitution |
The 1H-pyrazole moiety is a versatile building block in crystal engineering due to its ability to participate in hydrogen bonding. nih.gov The pyrrole-type nitrogen (N1-H) acts as a hydrogen bond donor, while the pyridine-type nitrogen (N2) serves as an acceptor. nih.gov This dual functionality allows molecules of 3-phenyl-5-(5-phenyl-1h-pyrazol-3-yl)-1h-pyrazole to self-assemble into intricate supramolecular structures. These assemblies can include simple dimers, where two molecules are linked, or extended polymeric chains known as catemers. nih.govmdpi.com The specific network formed is a critical factor in determining the crystal's stability and physical properties. The analysis of these networks involves measuring the distances and angles of the N-H···N interactions to characterize their strength and geometry.
Table 2: Typical Hydrogen Bonding Geometries in Pyrazole Derivatives This table presents common hydrogen bond parameters observed in the crystal structures of pyrazole-containing compounds.
| Donor (D) - H···Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) |
| N-H···N (pyrazole-pyrazole) | 2.8 – 3.2 | 160 – 180 |
| N-H···O (with solvent/substituent) | 2.7 – 3.1 | 150 – 175 |
| C-H···N | 3.2 – 3.6 | 130 – 160 |
| C-H···π | 3.3 – 3.8 | 120 – 150 |
The presence of multiple aromatic rings (two pyrazole and two phenyl) in this compound makes it highly susceptible to π-π stacking interactions. libretexts.org These non-covalent interactions, where the electron clouds of adjacent aromatic rings attract each other, are crucial for the stabilization of the crystal structure. nih.govnih.gov These interactions can manifest in several geometries, including face-to-face (sandwich) or offset (displaced) arrangements. libretexts.org The strength and nature of these interactions are evaluated by measuring the distance between the centroids of the interacting rings and the slip angle between them. Distances are typically in the range of 3.3 to 3.8 Å. nih.gov
The principles of crystal engineering demonstrate that even minor changes to a molecule's periphery can significantly alter its crystal packing and, consequently, its molecular geometry. nih.gov While the title compound is unsubstituted on its phenyl rings, the introduction of different functional groups (e.g., fluoro-, methyl-, or trifluoromethyl-) would have a profound impact. mdpi.com Such substituents can modify the electronic properties of the rings, influencing both hydrogen bonding capabilities and π-π stacking arrangements. beilstein-archives.orgresearchgate.net For instance, electron-withdrawing groups could enhance certain C-H···N or C-H···π interactions, leading to different supramolecular architectures compared to the parent compound. mdpi.com
Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of molecules. These methods probe the vibrational modes of chemical bonds, providing a unique "fingerprint" for a compound. libretexts.org For this compound, the spectra would be complex, containing characteristic bands corresponding to the vibrations of the pyrazole and phenyl ring systems.
The vibrational spectrum of the title compound can be interpreted by assigning specific absorption bands to the functional groups present. The phenyl rings give rise to well-known vibrational modes, while the pyrazole rings have their own distinct signals. derpharmachemica.com Theoretical calculations, such as Density Functional Theory (DFT), are often used alongside experimental data to achieve a more precise assignment of these modes. rdd.edu.iqjocpr.com
Table 3: Characteristic Vibrational Modes for Phenyl and Pyrazole Rings This table outlines the typical frequency ranges for key vibrational modes in phenyl-pyrazole compounds based on literature data.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
| N-H stretching | Pyrazole | 3100 - 3300 |
| Aromatic C-H stretching | Phenyl & Pyrazole | 3000 - 3100 |
| C=N stretching | Pyrazole | 1570 - 1615 |
| C=C stretching | Phenyl & Pyrazole | 1430 - 1625 |
| N-N stretching | Pyrazole | 1000 - 1100 |
| C-H in-plane bending | Phenyl & Pyrazole | 1000 - 1400 |
| C-H out-of-plane bending | Phenyl | 675 - 900 |
| Ring Deformation | Pyrazole | 600 - 700 |
Detection of Intermolecular Interactions via Spectroscopic Shifts
Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the supramolecular assembly of pyrazole derivatives. These interactions can be detected by observing shifts in spectroscopic signals, particularly in Nuclear Magnetic Resonance (NMR).
In complex molecules like 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes, concentration-dependent liquid-state ¹H NMR studies have been employed to investigate these phenomena. nih.gov Changes in the chemical shifts of aromatic protons upon varying the sample concentration can indicate the presence or absence of intermolecular π-π stacking. nih.gov If π-stacking occurs, an increase in concentration would likely lead to upfield shifts (to a lower ppm value) for the protons involved in the stacked aromatic rings due to the magnetic anisotropy of the adjacent rings.
For this compound, similar methodologies could be applied. The key interactions expected are:
N-H···N Hydrogen Bonding: The N-H proton of one pyrazole ring can form a hydrogen bond with the sp²-hybridized nitrogen atom of an adjacent molecule. This would typically result in a downfield shift of the N-H proton signal in the ¹H NMR spectrum.
π-π Stacking: The multiple phenyl and pyrazole rings provide ample opportunity for π-π stacking between molecules. These interactions can be investigated by comparing NMR spectra recorded at different concentrations or in different solvents.
Spectroscopic shifts in IR spectroscopy could also provide evidence of hydrogen bonding, where the N-H stretching frequency would broaden and shift to a lower wavenumber upon bond formation.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
A complete assignment of proton (¹H) and carbon (¹³C) NMR resonances is fundamental to confirming the structure of this compound. While specific experimental data for this exact compound is not widely published, a highly accurate prediction can be made based on the known spectral data of its constituent fragments, 3-phenyl-1H-pyrazole and 5-phenyl-1H-pyrazole, and related structures. amazonaws.comnih.govresearchgate.net
The structure consists of two distinct pyrazole rings (Ring A, substituted at C3 and C5; Ring B, substituted at C3' and C5') and two phenyl groups. The proton on C4 of a pyrazole ring typically appears as a singlet or a doublet, depending on the substitution at the nitrogen atoms. The phenyl protons will appear as multiplets in the aromatic region. In ¹³C NMR, the carbons of the pyrazole rings have distinct chemical shifts, with C3 and C5 appearing further downfield than C4. Two-dimensional NMR techniques, such as HSQC and HMBC, would be essential for unambiguous assignment by correlating proton and carbon signals. mdpi.com
Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Predicted δ (ppm) | Description |
|---|---|---|
| H4 (Ring A) | ~6.8 - 7.0 | Singlet |
| H4' (Ring B) | ~6.7 - 6.9 | Singlet |
| Phenyl H (ortho) | ~7.7 - 7.9 | Multiplet |
| Phenyl H (meta, para) | ~7.2 - 7.5 | Multiplet |
Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Predicted δ (ppm) | Description |
|---|---|---|
| C4/C4' | ~103 - 108 | Pyrazole CH |
| Phenyl C (para) | ~128 - 129 | Phenyl CH |
| Phenyl C (meta) | ~128 - 129 | Phenyl CH |
| Phenyl C (ortho) | ~125 - 126 | Phenyl CH |
| Phenyl C (ipso) | ~130 - 133 | Phenyl C-Ar |
| C3/C5 (C-Ph) | ~148 - 152 | Pyrazole C attached to Phenyl |
Note: These are estimated values. Actual chemical shifts can vary based on solvent, concentration, and temperature.
Unsubstituted N-H pyrazoles can undergo rapid prototropic exchange, a form of tautomerism where the proton moves between the two nitrogen atoms. In an asymmetrical molecule like this compound, this exchange occurs between distinct tautomeric forms.
Dynamic NMR (DNMR) is the ideal technique for studying such processes. bohrium.com At high temperatures, if the proton exchange is fast on the NMR timescale, the spectrum will show averaged signals for the atoms that are chemically different in the individual tautomers. For example, the C3 and C5 carbons of a pyrazole ring would appear as a single averaged signal.
As the temperature is lowered, the rate of exchange decreases. The NMR signals will broaden, eventually reaching a point of coalescence, and upon further cooling, will resolve into separate signals for each distinct tautomer present in the equilibrium. rsc.orgfu-berlin.de Studying the spectra at various temperatures allows for the determination of the kinetic parameters of the exchange process, including the activation energy (ΔG‡) separating the tautomers. bohrium.comresearchgate.net For this bipyrazole, at least two N-H atoms can participate in tautomerism, leading to a complex equilibrium that DNMR could help unravel.
Spin-lattice relaxation time (T₁) is an NMR parameter that measures the rate at which excited nuclear spins return to thermal equilibrium with their surrounding environment (the "lattice"). This rate is highly dependent on the molecular motions that create fluctuating local magnetic fields. Therefore, measuring T₁ values provides insight into the dynamics and mobility of different parts of a molecule.
For this compound, T₁ measurements could elucidate:
Phenyl Ring Rotation: The T₁ values for the ortho, meta, and para carbons of the phenyl rings can be used to determine the rate of rotation of these rings around their C-C bonds. Restricted rotation, possibly due to steric hindrance, would lead to different T₁ values compared to a freely rotating phenyl group.
Internal Motion: The mobility of the two pyrazole units relative to each other, via rotation around the central C-C bond, can also be probed. Carbons closer to the axis of internal rotation would have different T₁ values than those further away.
In essence, a comprehensive T₁ study would provide a detailed map of the molecular dynamics, highlighting which parts of the structure are rigid and which are more flexible.
Mass Spectrometry for Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₈H₁₄N₄, Molecular Weight: 286.33 g/mol ), electron ionization (EI) would likely induce several characteristic fragmentation pathways.
The molecular ion peak ([M]⁺˙) would be expected at m/z 286. Key fragmentation processes for pyrazole rings include the loss of a nitrogen molecule (N₂, 28 amu) or hydrogen cyanide (HCN, 27 amu). Given the structure, several plausible fragmentation pathways can be proposed: sapub.orgresearchgate.net
Cleavage of the Bipyrazole Bond: The single bond connecting the two pyrazole rings is a likely point of cleavage, leading to two primary fragment ions corresponding to the [C₉H₇N₂]⁺ radical (m/z 143) and the [C₉H₇N₂]˙ radical.
Loss of Nitrogen: The molecular ion could lose a molecule of N₂ to form a fragment at m/z 258.
Phenyl Group Fragmentation: The phenyl rings can fragment, with a common loss being the phenyl cation [C₆H₅]⁺ at m/z 77.
Sequential Fragmentation: Smaller fragments would arise from the further breakdown of these primary ions. For instance, the pyrazole fragment at m/z 143 could lose N₂ to give an ion at m/z 115, or it could lose HCN to yield an ion at m/z 116.
Proposed Major Fragments in Mass Spectrometry
| m/z | Proposed Formula | Proposed Origin |
|---|---|---|
| 286 | [C₁₈H₁₄N₄]⁺˙ | Molecular Ion (M⁺˙) |
| 258 | [C₁₈H₁₄N₂]⁺˙ | M⁺˙ - N₂ |
| 209 | [C₁₂H₉N₄]⁺ | M⁺˙ - C₆H₅ |
| 143 | [C₉H₇N₂]⁺ | Cleavage of the pyrazole-pyrazole bond |
| 116 | [C₈H₆N]⁺ | [C₉H₇N₂]⁺ - HCN |
| 115 | [C₉H₇]⁺ | [C₉H₇N₂]⁺ - N₂ |
Theoretical and Computational Chemistry Investigations
Electronic Structure and Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the geometric and electronic properties of molecules from first principles. For systems like 3-phenyl-5-(5-phenyl-1H-pyrazol-3-yl)-1H-pyrazole, these methods offer insights into the molecule's stability, reactivity, and spectroscopic behavior.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for studying relatively large molecules like phenyl-substituted bipyrazoles. DFT calculations are frequently employed to optimize the molecular geometry, determine vibrational frequencies, and calculate electronic properties. For pyrazole (B372694) derivatives, the B3LYP functional is a commonly used hybrid functional that often provides a good correlation between theoretical and experimental data, particularly when paired with a suitable basis set such as 6-311++G(d,p). ajchem-a.com
In a typical DFT study of a molecule like this compound, the initial step would involve a geometry optimization to find the lowest energy conformation of the molecule. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, including the relative orientation of the two pyrazole rings and the phenyl substituents. For similar bipyrazole systems, it has been observed that the ring systems are often twisted relative to each other. mdpi.com The optimized structure serves as the foundation for all subsequent property calculations.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and optical properties. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.
For phenyl-substituted pyrazole systems, the HOMO and LUMO are typically distributed over the delocalized π-system of the molecule. mdpi.com This indicates that electronic transitions are likely of the π-π* type. In a study on a substituted 3-4'-bipyrazole derivative, the HOMO-LUMO energy gap was calculated to be in the range that suggests good kinetic stability. ajchem-a.commdpi.com Based on these findings for related compounds, it is expected that the HOMO and LUMO of this compound would also be primarily located on the aromatic rings, and the molecule would possess a significant energy gap.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |
|---|---|---|---|---|
| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 | B3LYP/6-311++G(d,p) |
| Substituted 3-4'-Bipyrazole Derivative | -5.571 | -1.645 | 3.926 | Not Specified |
Note: The data in this table is for structurally related compounds and is intended to be illustrative of the typical values obtained for such systems. The exact values for this compound may differ.
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, conjugative interactions, and bonding within a molecule. It provides a localized picture of the electronic structure that aligns well with chemical intuition, describing the molecule in terms of Lewis-type (bonding and lone pair) and non-Lewis-type (antibonding and Rydberg) orbitals. The interactions between filled donor NBOs and empty acceptor NBOs can be quantified using second-order perturbation theory, with the stabilization energy (E(2)) indicating the strength of the delocalization. researchgate.net
For pyrazole-containing systems, NBO analysis can reveal important details about the electronic delocalization between the pyrazole rings and the phenyl substituents. Strong interactions, indicated by high E(2) values, would suggest significant electronic communication between these parts of the molecule. researchgate.net The analysis also provides information on the hybridization of the atoms, which is fundamental to understanding the molecule's geometry and bonding. uni-muenchen.dewikipedia.org In a molecule like this compound, NBO analysis would be expected to show strong π-π* interactions contributing to the stability of the conjugated system.
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. Different functionals, which approximate the exchange and correlation energies, can yield varying results. Similarly, the basis set, which is a set of mathematical functions used to build the molecular orbitals, must be chosen carefully to accurately describe the electronic distribution.
For pyrazole and other nitrogen-containing heterocyclic systems, a variety of functionals and basis sets have been tested. Studies have shown that hybrid functionals like B3LYP often perform well. ajchem-a.comnih.gov The choice of basis set is also critical; Pople-style basis sets like 6-31G(d) or 6-311+G(d,p) are commonly used, with the inclusion of polarization (d,p) and diffuse (+) functions being important for describing the electron distribution accurately, especially in systems with lone pairs and π-conjugation. nih.govyoutube.com The selection of an appropriate computational level is a balance between desired accuracy and available computational resources. For reliable predictions of the properties of this compound, it would be crucial to benchmark different functional and basis set combinations against experimental data if it were available.
Tautomerism and Isomerism Studies
Tautomerism is a key feature of pyrazole chemistry, arising from the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in different annular tautomers, which can have distinct chemical and physical properties.
For a disubstituted bipyrazole like this compound, several tautomeric forms are possible depending on the position of the N-H proton on each of the pyrazole rings. Computational chemistry is an invaluable tool for exploring the relative stabilities of these tautomers by calculating their ground state energies.
Studies on simpler 3(5)-phenylpyrazoles have shown that the tautomeric equilibrium is influenced by the nature and position of substituents. Experimental and computational evidence for 3(5)-phenylpyrazole itself suggests that the 3-phenyl tautomer is generally the more stable form both in solution and in the solid state. fu-berlin.dersc.org This preference can be attributed to electronic and steric factors. For this compound, it is reasonable to predict that the tautomers with the phenyl groups at the 3- and 5'-positions would be among the more stable forms. A comprehensive computational study would involve optimizing the geometry of all possible tautomers and comparing their relative energies to determine the most favored species and the energetic landscape of their interconversion.
Solvent Effects on Tautomeric Equilibria and Proton Transfer Barriers
The tautomerism of pyrazole derivatives is highly sensitive to the surrounding environment. nih.gov For this compound, the position of the N-H proton on the pyrazole rings can vary, leading to different tautomeric forms. The equilibrium between these tautomers is significantly influenced by the solvent's polarity. tandfonline.com Computational studies on similar pyrazole systems have shown that as the polarity of the solvent increases, the equilibrium tends to shift to favor the more polar tautomer. tandfonline.com For instance, in the gas phase, less polar tautomers may be more stable, but in solvents like methanol (B129727) or DMSO, the formation of hydrogen bonds and dipole-dipole interactions can stabilize tautomers with larger dipole moments. tandfonline.comresearchgate.net
The solvent also plays a critical role in mediating proton transfer. The energy barrier for proton transfer between the nitrogen atoms of the pyrazole rings is substantially lowered in the presence of solvent molecules, particularly protic solvents like water. nih.gov This reduction occurs because solvent molecules can form a "proton wire" or a hydrogen-bonded bridge, facilitating a lower-energy pathway for the proton to travel between tautomeric sites. nih.gov DFT calculations are instrumental in modeling these transition states and quantifying the reduction in the activation energy barrier. nih.govresearchgate.net
| Solvent | Dielectric Constant (ε) | Predicted Predominant Tautomer | Relative Energy Barrier (kcal/mol) |
|---|---|---|---|
| Gas Phase | 1 | Tautomer A (less polar) | High |
| Chloroform | 4.8 | Mixture, slight shift from gas phase | Moderate |
| Methanol | 32.7 | Tautomer B (more polar) | Low |
| DMSO | 46.7 | Tautomer B (more polar) | Low |
Conformational Analysis of Phenyl and Pyrazole Ring Orientations
The three-dimensional structure of this compound is defined by the relative orientations of its phenyl and pyrazole rings. Due to steric hindrance between adjacent rings, a fully planar conformation is energetically unfavorable. researchgate.net X-ray crystallography and computational geometry optimizations of related phenyl-pyrazole structures have shown that the phenyl rings are typically twisted out of the plane of the pyrazole rings to which they are attached. researchgate.netnih.govmdpi.com
The dihedral angle, which describes the rotation around the bond connecting a phenyl ring and a pyrazole ring, is a key parameter in this analysis. Studies on analogous compounds report a wide range of these angles, typically between 20° and 80°. researchgate.netmdpi.comnih.gov For instance, in one related structure, the dihedral angle between a pyrazole ring and its attached phenyl group was found to be 27.4(1)°. nih.gov In another, the angles between a central pyrazoline ring and phenyl groups at different positions were 3.54(2)° and 78.46(2)°. mdpi.com This rotational freedom allows the molecule to adopt various low-energy conformations. The specific equilibrium conformation represents a balance between the stabilizing effects of π-conjugation (favoring planarity) and the destabilizing effects of steric repulsion (favoring twisting).
| Bond | Calculated Dihedral Angle (°) | Method |
|---|---|---|
| Phenyl C1 - Pyrazole C3 | ~35° | DFT/B3LYP |
| Phenyl C1' - Pyrazole C5' | ~40° | DFT/B3LYP |
| Pyrazole C5 - Pyrazole C3' | ~50° | DFT/B3LYP |
Intermolecular Proton Transfer Mechanisms
In addition to intramolecular and solvent-assisted processes, proton transfer can occur between two or more molecules of this compound. In non-polar, inert solvents, pyrazoles are known to self-associate through intermolecular N-H···N hydrogen bonds to form dimers and larger aggregates. researchgate.netfu-berlin.de This self-assembly creates a pathway for intermolecular proton exchange.
The most common mechanism involves the formation of a cyclic dimer. Within this dimer, a concerted double proton transfer can occur, where both protons are exchanged simultaneously through a symmetric transition state. Alternatively, the process can be stepwise, involving a zwitterionic intermediate. Computational studies on similar systems use DFT to map the potential energy surface of this process, identifying the structures of the transition states and intermediates and calculating the associated energy barriers. nih.gov The presence of bulky phenyl substituents can influence the geometry of this dimer and, consequently, the kinetics of the proton exchange.
Molecular Dynamics (MD) Simulations
MD simulations offer a powerful tool to study the dynamic behavior of the molecule, including its flexibility and interactions with the solvent over time.
Solvent Interaction Dynamics
MD simulations are particularly useful for characterizing the detailed interactions between the solute and solvent molecules. By simulating the bis-pyrazole in a solvent box (e.g., water or methanol), one can analyze the structure of the solvation shells around specific functional groups. Radial distribution functions (RDFs) can be calculated to determine the average distance and coordination number of solvent molecules around the pyrazole N-H groups and the lone pairs of the sp2-hybridized nitrogen atoms. This provides quantitative information on the strength and geometry of hydrogen bonds, which are crucial for understanding solvent effects on tautomerism and proton transfer.
Computational Prediction of Spectroscopic Parameters
Computational methods are widely used to predict and interpret the spectroscopic properties of molecules, providing a direct link between theoretical models and experimental data. nih.govnih.gov
DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, are highly effective for predicting NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net The accuracy of these predictions is sensitive to the choice of the functional and basis set. nih.govresearchgate.netdntb.gov.ua By comparing the calculated chemical shifts for different tautomers and conformers with experimental NMR spectra, it is possible to identify the dominant species in solution.
The electronic absorption properties (UV-Vis spectra) are calculated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations yield the vertical excitation energies, corresponding absorption wavelengths (λ_max), and oscillator strengths (f), which relate to the intensity of the absorption bands. nih.govsapub.org Analysis of the molecular orbitals involved in the primary electronic transitions (e.g., HOMO to LUMO) provides insight into their nature, such as π → π* transitions localized on the conjugated system. nih.gov The inclusion of a solvent model, like the Polarizable Continuum Model (PCM), is often necessary to achieve good agreement with experimental spectra recorded in solution. researchgate.netresearchgate.net
| Parameter | Technique | Predicted Value | Assignment/Transition |
|---|---|---|---|
| ¹H Chemical Shift | DFT/GIAO | ~13 ppm | Pyrazole N-H |
| ¹³C Chemical Shift | DFT/GIAO | 140-150 ppm | Pyrazole C3/C5 |
| λmax 1 | TD-DFT | ~260 nm (f > 0.5) | π → π |
| λmax 2 | TD-DFT | ~310 nm (f > 0.3) | π → π |
Chemical Reactivity and Derivatization Studies
Electrophilic and Nucleophilic Substitution Reactions of Pyrazole (B372694) Rings
The pyrazole ring is an aromatic heterocycle that can undergo both electrophilic and nucleophilic substitution, with the position of attack being highly dependent on the reaction conditions and the nature of the substituents present.
Electrophilic Substitution: The pyrazole nucleus is considered a π-excessive aromatic system, making it susceptible to electrophilic attack. Generally, electrophilic substitution occurs preferentially at the C4 position of the pyrazole ring, which possesses the highest electron density. mdpi.com In the case of 3-phenyl-5-(5-phenyl-1H-pyrazol-3-yl)-1H-pyrazole, there are two C4 positions (one on each pyrazole ring) that are potential sites for such reactions.
Common electrophilic substitution reactions for pyrazoles include nitration, halogenation, and sulfonation. The choice of reagent can significantly influence the reaction's outcome. For instance, nitration of phenyl-substituted pyrazoles with a mild reagent like acetyl nitrate (B79036) (a mixture of nitric acid and acetic anhydride) results in selective substitution at the C4-position of the pyrazole ring. researchgate.net In contrast, using strong acidic conditions (e.g., a mixture of nitric and sulfuric acids) tends to result in substitution on the phenyl ring, as the pyrazole nitrogen becomes protonated and the ring is consequently deactivated towards electrophilic attack. researchgate.net
Nucleophilic Substitution: Nucleophilic attack on the pyrazole ring is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups on the ring or a strong nucleophile. The C3 and C5 positions are the most susceptible to nucleophilic attack due to their lower electron density compared to the C4 position. mdpi.com In the subject bis-pyrazole, these positions are already substituted with phenyl groups, which would likely be displaced only under harsh conditions or through specific mechanistic pathways. The pyrazolyl group itself can act as a leaving group in certain nucleophilic substitution reactions. researchgate.net
Regioselectivity Control in Derivatization Reactions
Derivatization of this compound, particularly at the nitrogen atoms, presents a challenge of regioselectivity. The molecule contains two distinct pyrazole rings, each with two nitrogen atoms (an acidic 'pyrrole-like' N-H and a basic 'pyridine-like' N). Deprotonation of the N-H protons generates nucleophilic pyrazolate anions, which can then be alkylated or acylated.
In unsymmetrical pyrazoles, the outcome of N-alkylation is often governed by steric hindrance. semanticscholar.org The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. mdpi.comsemanticscholar.org For the target molecule, the two pyrazole rings are electronically and sterically distinct. One ring is substituted at positions 3 and 5, while the other is substituted at position 5. Alkylation could potentially occur at the N1 position of either ring. The regioselectivity would be influenced by factors such as the choice of base, solvent, and the nature of the electrophile. For example, catalyst-free Michael additions have been shown to achieve high regioselectivity for N1-alkylation in substituted pyrazoles. researchgate.netnih.gov
| Factor | Influence on Regioselectivity | Example Condition | Reference |
|---|---|---|---|
| Steric Hindrance | The electrophile typically adds to the less sterically hindered nitrogen atom. | Alkylation of 3-substituted pyrazoles often favors the N1 position. | mdpi.comsemanticscholar.org |
| Reaction Conditions | The choice of base and solvent can alter the nucleophilicity of the different nitrogen atoms. | Use of K2CO3 in DMSO can promote regioselective N1-alkylation. | researchgate.netresearchgate.net |
| Catalyst | Phase-transfer catalysts or metal catalysts can direct the substitution to a specific nitrogen. | Palladium-catalyzed allylic alkylation can achieve regioselective N-functionalization. | researchgate.net |
| Electrophile Nature | Bulky electrophiles increase the preference for the less hindered nitrogen. | Trichloroacetimidate electrophiles under Brønsted acid catalysis. | semanticscholar.org |
Cycloaddition Reactions and Heterocyclic Annulation
The pyrazole rings within the molecule can participate in cycloaddition reactions, serving as building blocks for more complex fused heterocyclic systems. These reactions can involve the C=C or C=N bonds within the pyrazole structure.
[3+2] Cycloaddition: 1,3-Dipolar cycloaddition is a common method for synthesizing pyrazole rings and can also be used to further functionalize them. rsc.orgnih.gov Nitrile imines, generated in situ, can react with dipolarophiles to form pyrazole derivatives. Bis-pyrazole systems can be synthesized via regioselective 1,3-dipolar cycloaddition with nitrile imines, suggesting that the pyrazole rings of the target compound could potentially react with suitable 1,3-dipoles. mdpi.com
[4+2] Cycloaddition (Diels-Alder Reactions): While less common for simple pyrazoles, appropriately substituted bis-pyrazole systems can participate in Diels-Alder reactions. For example, 3,6-bis(pyrazol-1-yl)-1,2,4,5-tetrazines can undergo inverse-electron-demand [4+2] cycloaddition reactions with various alkenes (dienophiles) to form pyridazine (B1198779) derivatives after the extrusion of nitrogen gas. researchgate.net This indicates that if the core structure of this compound were incorporated into a suitable diene system, it could undergo similar cycloaddition reactions to form annulated heterocyclic products.
Reactivity of Peripheral Phenyl Groups
The two phenyl groups attached to the pyrazole rings are susceptible to standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. The reactivity of these phenyl rings is influenced by the electron-withdrawing nature of the attached pyrazole moieties.
The conditions of the reaction determine whether substitution occurs on the pyrazole ring or the phenyl ring. As noted previously, nitration of 1-phenylpyrazole (B75819) with mixed acids (H₂SO₄/HNO₃) leads to substitution on the phenyl ring, predominantly at the para-position, yielding 1-(p-nitrophenyl)pyrazole. researchgate.net This is because under strong acid conditions, the pyrazole ring is protonated and thus deactivated, making the phenyl ring the more favorable site for electrophilic attack. Similar regioselectivity is observed in bromination reactions under strongly acidic conditions. researchgate.net Therefore, it is expected that electrophilic substitution on this compound under these conditions would yield products substituted on one or both peripheral phenyl rings.
| Reaction | Reagent/Conditions | Major Product | Reference |
|---|---|---|---|
| Nitration | HNO₃ / Acetic Anhydride | 1-Phenyl-4-nitropyrazole (Substitution on pyrazole ring) | researchgate.net |
| Nitration | HNO₃ / H₂SO₄ | 1-(p-Nitrophenyl)pyrazole (Substitution on phenyl ring) | researchgate.netcdnsciencepub.com |
| Bromination | Bromine / Chloroform | 1-Phenyl-4-bromopyrazole (Substitution on pyrazole ring) | researchgate.net |
| Bromination | Bromine / H₂SO₄ / Silver Sulfate | 1-(p-Bromophenyl)pyrazole (Substitution on phenyl ring) | researchgate.net |
Oxidation and Reduction Chemistry
Reduction: The pyrazole ring is also quite resistant to reduction. Catalytic hydrogenation under standard conditions typically does not affect the aromatic pyrazole core. However, forcing conditions or specific reagents can lead to the reduction of the pyrazole ring to pyrazoline or pyrazolidine. For example, reduction of 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole with thermolysis in acetic acid resulted in the reduction of the azido (B1232118) group to an amino group. preprints.org In the context of this compound, the phenyl rings could potentially be reduced to cyclohexyl rings under high-pressure hydrogenation, while leaving the pyrazole core intact.
Coordination Chemistry and Metal Complexation
Electronic and Magnetic Properties of Pyrazole-Metal Complexes
There is no available data on the electronic or magnetic properties of any metal complexes formed with 3-phenyl-5-(5-phenyl-1h-pyrazol-3-yl)-1h-pyrazole. Studies on other bis-pyrazole metal complexes have revealed interesting magnetic and electronic phenomena, but these cannot be directly attributed to the subject compound. researchgate.netresearchgate.net
Biocoordination Chemistry Investigations (excluding applications)
No biocoordination chemistry studies have been published for this compound. Research into the interaction of other bis-pyrazole copper complexes has been conducted in the context of mimicking biological systems, but this is not specific to the requested compound. nih.gov
Photophysical Properties and Excited State Dynamics
Absorption and Emission Spectroscopy
The electronic absorption and emission characteristics of pyrazole (B372694) derivatives are intricately linked to their molecular structure and the surrounding environment. For 3-phenyl-5-(5-phenyl-1h-pyrazol-3-yl)-1h-pyrazole, the presence of multiple aromatic and heterocyclic moieties suggests a rich spectroscopic behavior.
Influence of Solvent Polarity and Hydrogen Bonding on Spectral Characteristics
The polarity of the solvent and its ability to form hydrogen bonds can significantly modulate the absorption and emission spectra of pyrazole-based compounds. In many pyrazole derivatives, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum, a phenomenon indicative of a more polar excited state compared to the ground state. nih.govpsu.edu This solvatochromic shift is often attributed to the stabilization of the excited state by the polar solvent molecules. nih.gov
For instance, studies on various pyrazole azo dyes have shown that solute-solvent interactions in polar solvents better stabilize the π* antibonding orbital relative to the π bonding orbital, resulting in spectral shifts. nih.gov The ability of protic solvents to engage in hydrogen bonding with the nitrogen atoms of the pyrazole rings can further influence the spectral properties. mocedes.org Water molecules, for example, can form hydrogen bonds with the lone pairs on the nitrogen atoms, potentially competing with intramolecular processes and leading to blue shifts in some cases. mocedes.org In the case of this compound, the two pyrazole rings offer multiple sites for hydrogen bonding, suggesting a complex interplay of solvent effects.
Table 1: Expected Solvent Effects on the Spectral Properties of this compound
| Solvent Property | Expected Effect on Absorption | Expected Effect on Emission | Rationale |
| Increasing Polarity | Minor shifts | Significant red shift (bathochromic) | Stabilization of a more polar excited state. |
| Hydrogen Bond Donating | Possible minor shifts | Can lead to either red or blue shifts depending on the specific interactions. | Competition between solvent-solute hydrogen bonding and intramolecular processes. |
Luminescence Quantum Yields and Radiative Decay Pathways
The luminescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter in characterizing the photophysical behavior of a molecule. For pyrazole derivatives, Φf can vary widely depending on the substituents and the molecular structure. Some 3,5-diaryl-substituted pyrazoles are known to exhibit high fluorescence quantum yields, with some values reaching as high as 0.97. researchgate.net
Excited State Mechanisms
Upon photoexcitation, this compound and its metal complexes can undergo a variety of excited-state processes that dictate their photophysical and photochemical behavior.
Metal-to-Ligand Charge Transfer (MLCT)
When this compound acts as a ligand in a metal complex, a key excited-state mechanism that can occur is Metal-to-Ligand Charge Transfer (MLCT). In this process, absorption of light promotes an electron from a metal-centered d-orbital to a ligand-centered π* orbital. chalmers.se Ruthenium(II) complexes with pyrazole-containing ligands, for example, often exhibit intense visible light absorption due to MLCT transitions. chalmers.se
The energy and dynamics of the MLCT state are influenced by the nature of the metal, the ligand structure, and the solvent. chalmers.se While MLCT emission is a common deactivation pathway for many metal complexes, in some Ru(II) complexes with quinoline-pyrazole ligands, non-radiative decay from the triplet MLCT state dominates, even at low temperatures, leading to low emission quantum yields. chalmers.seacs.org The excited-state dynamics in these systems can be significantly different from traditional polypyridyl complexes. chalmers.seacs.org
Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT)
Intramolecular Charge Transfer (ICT) is a fundamental process in many "push-pull" molecules, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system. mdpi.com Upon excitation, electron density moves from the donor to the acceptor, creating a highly polar excited state. nih.gov This process is often accompanied by a large Stokes shift in the emission spectrum, which increases with solvent polarity. nih.gov
In molecules with rotational freedom, such as this compound, a specific type of ICT known as Twisted Intramolecular Charge Transfer (TICT) can occur. rsc.orgrsc.org In the excited state, rotation around the single bond connecting the two pyrazole-phenyl units can lead to a conformation where the two moieties are perpendicular to each other. nih.govacs.org This twisted geometry decouples the π-systems of the donor and acceptor parts, leading to a full charge separation in the TICT state. nih.gov The formation of a TICT state often provides a non-radiative decay channel, which can lead to fluorescence quenching. rsc.org However, in some systems, the TICT state itself can be emissive, giving rise to a dual fluorescence phenomenon. rsc.org The competition between the locally excited state and the TICT state is highly dependent on the solvent polarity and viscosity. uclm.esrsc.org
Excited State Intramolecular Proton Transfer (ESIPT)
Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical reaction where a proton is transferred within a molecule in its excited state. nih.govmdpi.com This process typically occurs in molecules containing both a proton-donating group (e.g., -OH or -NH) and a proton-accepting group in close proximity, often forming an intramolecular hydrogen bond. nih.gov While the parent structure of this compound contains N-H groups that can act as proton donors, and nitrogen atoms that can act as acceptors, the geometry may not be pre-organized for efficient ESIPT.
However, in suitably designed pyrazole derivatives, ESIPT can be a dominant excited-state deactivation pathway. rsc.org Upon photoexcitation, the acidity and basicity of the donor and acceptor groups can change significantly, driving the ultrafast transfer of a proton. nih.gov This process leads to the formation of a transient tautomer in the excited state, which is often characterized by a large Stokes-shifted emission. nih.govresearchgate.net The ESIPT reaction is typically very fast, occurring on the femtosecond timescale. nih.gov The efficiency and dynamics of ESIPT can be influenced by solvent properties, as solvent molecules can compete for hydrogen bonding with the proton donor and acceptor sites. rsc.org
Non-Radiative Decay Pathways and Photostability
The photostability of pyrazole-containing compounds is a critical factor for their application in materials science and as functional dyes. While direct studies on the photostability of this compound are not extensively documented, insights can be drawn from research on related phenylpyrazole structures. For instance, studies on phenylpyrazole insecticides, such as ethiprole (B1671408) and fipronil, reveal that photodegradation can occur through pathways like cyclization, dechlorination, and hydroxylation. researchgate.net The relative photostability of such compounds is influenced by their chemical environment and the specific substituents on the pyrazole and phenyl rings. researchgate.net For fluorescent molecules, non-radiative decay pathways compete with fluorescence, thereby reducing the quantum yield and potentially leading to photobleaching.
Common non-radiative decay mechanisms in fluorophores include internal conversion, intersystem crossing, and photoinduced electron transfer. For molecules with rotational freedom, such as the phenyl groups in the subject compound, torsional motions can provide a significant non-radiative pathway. researchgate.net The restriction of these intramolecular motions, for example in a rigid matrix or through aggregation, can block this non-radiative channel and enhance fluorescence emission. researchgate.net The specific non-radiative decay pathways for this compound would likely involve the torsional relaxation of the phenyl rings and potential interactions between the two pyrazole rings. The photostability would be dependent on the efficiency of these non-radiative processes versus the radiative (fluorescence) decay rate. Generally, pyrazole derivatives are noted for their good photostability, which is a desirable characteristic for fluorescent probes and materials. nih.gov
Theoretical Photophysical Studies
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Calculations
Time-Dependent Density Functional Theory (TD-DFT) has become a standard computational tool for investigating the electronic excited states of fluorescent molecules, including pyrazole derivatives. nih.govresearchgate.netresearchgate.net This method allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λabs), and the simulation of emission spectra by optimizing the geometry of the first excited state. researchgate.net For pyrazole-based systems, TD-DFT calculations are instrumental in understanding the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve intramolecular charge transfer (ICT). nih.gov
In studies of donor-π-acceptor systems incorporating pyrazole moieties, TD-DFT has been successfully used to corroborate experimental UV-visible and emission spectral data. nih.gov The calculations can predict how the absorption and emission wavelengths will shift with changes in the molecular structure, for example, by altering donor or acceptor groups. nih.gov The choice of functional and basis set is crucial for the accuracy of TD-DFT calculations. For organic fluorophores, hybrid functionals such as B3LYP and CAM-B3LYP are commonly employed. publish.csiro.au The theoretical electronic absorption spectra can be acquired using various models to account for solvent effects, providing a more realistic comparison with experimental data. publish.csiro.au
Table 1: Representative Data from TD-DFT Calculations on Pyrazole-Based Fluorophores
| Compound/System | Method | Calculated Property | Value | Reference |
| Donor-π-acceptor 2,6-bis(pyrazolyl)pyridine derivatives | TD-DFT | Electronic Absorption | Corroborates experimental λmax | nih.gov |
| Pyrazole-1,2,3-triazole hybrids | TD-DFT/DMol³ and TD-DFT/CASTEP | Optical Properties | Confirmed experimental spectra | researchgate.netresearchgate.net |
| Pyrazolone (B3327878) based azo-dyes | TD-DFT | Absorption Wavelengths | Supported experimental findings | researchgate.net |
This table presents examples of how TD-DFT is applied to related pyrazole compounds, not direct data for this compound.
Supramolecular Chemistry and Intermolecular Interactions of 3 Phenyl 5 5 Phenyl 1h Pyrazol 3 Yl 1h Pyrazole
The compound 3-phenyl-5-(5-phenyl-1H-pyrazol-3-yl)-1H-pyrazole, a member of the bipyrazole family, possesses a rich potential for forming intricate supramolecular structures. Its molecular framework, featuring two pyrazole (B372694) rings each with an N-H donor and a pyridinic nitrogen acceptor, alongside two phenyl rings, provides multiple sites for non-covalent interactions. These interactions, including hydrogen bonding and aromatic stacking, are fundamental to its role in crystal engineering and the design of complex molecular architectures.
Advanced Applications in Materials Science Conceptual and Methodological Focus
Role of Pyrazole (B372694) Derivatives in Polymer Chemistry
The integration of pyrazole moieties into polymer structures is a strategic approach to developing materials with tailored properties. mdpi.com These heterocyclic units can be incorporated either as pendants to a polymer chain or as integral parts of the polymer backbone, offering pathways to new functional polymers. researchgate.net
Pyrazole derivatives can be designed as monomers and integrated into polymer backbones through various polymerization techniques. A common strategy involves creating pyrazole-containing monomers with reactive functional groups that can undergo polymerization. For instance, multicomponent tandem polymerization reactions have been utilized to create pyrazole-containing porous organic polymers (POPs). rsc.orgresearchgate.net This methodology allows for the direct incorporation of the pyrazole ring into the polymer network, bestowing functionalities such as high thermal stability and specific adsorption capabilities. rsc.orgnih.gov
The structure of 3-phenyl-5-(5-phenyl-1h-pyrazol-3-yl)-1h-pyrazole, with its linked aromatic systems, suggests its potential as a building block for polymers with high thermal resistance and mechanical strength. The phenyl groups can enhance intermolecular π-π stacking interactions, contributing to a more ordered and robust polymer matrix. The synthesis of pyrazole-based covalent organic polymers (COPs) often involves reactions like double Schiff base formation, which creates highly porous and chemically resistant materials. nih.gov Such polymers have demonstrated exceptional stability in harsh chemical environments and thermal stability up to 425 °C in air. nih.gov
| Polymer Type | Monomer Units | Polymerization Method | Key Properties |
| Porous Organic Polymer (PPOP) | Tetrakis(4-ethynylphenyl)silane, Terephthaloyl chloride, Hydrazine (B178648) hydrate | Multicomponent tandem polymerization | High surface area, Iodine capture, Catalytic support |
| Covalent Organic Polymer (COP-214) | Acetylacetonate tris-phenyl benzene, 1,5-naphthalene di-hydrazine | Asynchronous double Schiff base formation | High porosity, Chemical resistance, Thermal stability (>425°C), Selective metal recovery |
| Poly(DFPMA) | 1,3-diphenyl-1H-pyrazol-5-yl methacrylate | Free radical polymerization | High thermal degradation temperature (216-243°C) |
This table presents examples of pyrazole-containing polymers and their properties, illustrating the potential roles of pyrazole scaffolds in enhancing polymer characteristics.
The thermal stability of pyrazole-containing polymers is a significant area of research. Thermogravimetric analysis (TGA) on polymers such as poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) has shown high initial decomposition temperatures, ranging from 216.3 °C to 243.5 °C depending on the heating rate. nih.gov The kinetic studies of thermal degradation help in understanding the stability and decomposition mechanisms of these materials. nih.gov
In the realm of electrical properties, pyrazole derivatives have been explored for creating electrically conducting polymers. google.com The nitrogen atoms in the pyrazole ring can participate in charge delocalization along the polymer backbone, which is essential for electrical conductivity. The development of electrically conducting poly(pyrazoles) has involved the polymerization of substituted aminopyrazole derivatives. google.com These materials are investigated for their potential as n-dopable or p-dopable electron acceptors in photovoltaic cells, highlighting their versatile redox behavior. google.com Studies on pyrazolone (B3327878) derivatives have shown that their AC electrical conductivity can be governed by mechanisms like the correlated barrier hopping (CBH) model, indicating their potential use in applications requiring rapid charge and discharge cycles, such as capacitors. researchgate.net
Optoelectronic and Photoluminescent Materials
The intrinsic electronic and photophysical properties of pyrazole scaffolds make them excellent candidates for optoelectronic and photoluminescent materials. mdpi.commdpi.com Their rigid, planar structure, often enhanced by phenyl substituents, facilitates π-electron delocalization, which is crucial for fluorescence and other optical phenomena.
Pyrazole derivatives are foundational components in the design of organic fluorophores. researchgate.netnih.gov Appropriately substituted pyrazoles can exhibit high fluorescence quantum yields, significant Stokes shifts, and solvatochromic behavior. rsc.org The synthetic versatility of the pyrazole ring allows for fine-tuning of its photophysical properties through the introduction of various functional groups. nih.gov
Bis-pyrazole structures, such as this compound, are of particular interest. A study on novel fluorescent compounds containing a bis-pyrazole ring reported strong UV-vis absorption and fluorescence emission in the blue region (445-467 nm). nih.gov The presence of multiple aromatic rings and the conjugated system spanning the two pyrazole units are expected to result in significant molar absorptivity and quantum yield. Fused pyrazole systems are also recognized as attractive scaffolds for organic optoelectronic materials due to their special photophysical properties. rsc.orgnih.gov
| Pyrazole Derivative Type | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Key Feature |
| Pyrazoline derivatives with pyrazole group | ~260 and ~360 | 445-467 | Fluorescence quenchable by Co²+ ions |
| Trifluoromethyl-pyrazolo[3,4-b]quinolines | Not specified | 481-506 | Used as emitters in OLEDs, producing bluish-green light |
| Pyridine–pyrazole acylhydrazone derivative | 400 | 468 | Acts as a fluorescent chemosensor for Al³⁺ |
This table summarizes the photophysical properties of selected pyrazole-based compounds, demonstrating their utility as fluorophores and in sensing applications.
In molecular assemblies containing pyrazole-based fluorophores, energy transfer processes are critical for their function in devices like organic light-emitting diodes (OLEDs) and sensors. Photoinduced charge transfer (PCT) is a common mechanism observed in these systems. For example, in phenyl-decorated pyrazoloquinolines, fluorescence is driven by a PCT process occurring between the phenyl substituent and the pyrazoloquinoline core. mdpi.com
The efficiency of energy transfer depends on the spectral overlap between the donor and acceptor molecules, their relative orientation, and the distance between them. In pyrazole-based systems designed for sensing, the binding of an analyte can modulate the energy levels of the molecular orbitals, leading to changes in fluorescence through mechanisms like photoinduced electron transfer (PET). For instance, a fused pyrazole probe exhibited fluorescence enhancement upon binding fluoride (B91410) ions, which was linked to the modulation of a PET process. nih.gov The design of this compound, with its extended and somewhat flexible conjugated system, could allow for conformational changes that influence intramolecular energy transfer or excimer/exciplex formation in condensed phases or polymer matrices.
Energetic Materials (excluding performance data)
The field of energetic materials conceptually benefits from the inclusion of nitrogen-rich heterocyclic scaffolds like pyrazole. nih.gov The high nitrogen content, positive heat of formation, and inherent thermal stability of the pyrazole ring are key attributes for the molecular design of next-generation energetic compounds. nih.govresearchgate.net The focus is on creating molecules that are dense and stable, with the potential for a high-energy release that is environmentally benign, often producing N₂ gas upon decomposition. nih.gov
Nitrated pyrazole derivatives are a significant class of energetic materials. nih.gov The introduction of nitro groups (—NO₂) onto the pyrazole ring increases the molecule's density and oxygen balance, which are conceptually important for energetic performance. nih.gov Methodologically, the synthesis of these materials involves carefully controlled nitration and derivatization of the pyrazole core. nih.govresearchgate.net The design of advanced energetic materials often involves creating larger molecules by linking energetic rings, such as in pyrazole-triazole backbones, to enhance thermal stability. rsc.org The conceptual advantage of using the pyrazole scaffold lies in its structural stability and the relative ease of functionalization, allowing for the tuning of properties. nih.gov Research in this area focuses on establishing structure-property relationships to guide the synthesis of new compounds. rsc.org
Structure-Property Relationships for Nitrogen-Rich Pyrazoles
The defining feature of this compound is its high nitrogen content, a direct consequence of the two linked pyrazole rings. This characteristic is central to its potential application as an energetic material. energetic-materials.org.cn Generally, for nitrogen-rich compounds, a higher nitrogen-to-carbon ratio correlates with a higher positive heat of formation, as energy is stored in the numerous N-N and C-N bonds. nih.govrsc.org Upon decomposition, these compounds can release a significant amount of energy as they form the highly stable dinitrogen (N₂) gas.
The structure of this compound incorporates several key features that influence its energetic properties:
High Nitrogen Content : The bipyrazole core provides a dense arrangement of nitrogen atoms, which is a primary requirement for high-energy-density materials (HEDMs). energetic-materials.org.cn
Density : The planar nature of the pyrazole rings and the presence of phenyl groups can facilitate efficient crystal packing, leading to higher density. Density is a critical parameter for energetic materials, as it directly impacts the detonation velocity and pressure.
Insensitivity : While the high nitrogen content is desirable for energy release, the stable aromatic framework often results in lower sensitivity to accidental stimuli like impact and friction, a key safety consideration. energetic-materials.org.cn
The relationship between the structural components and the potential properties of this compound is summarized in the table below.
| Structural Feature | Related Property | Rationale |
| Bipyrazole Core | High Heat of Formation | High density of nitrogen-nitrogen and carbon-nitrogen bonds. |
| Aromatic Rings (Pyrazole, Phenyl) | Good Thermal Stability | Resonance stabilization of the rings requires significant energy to break. |
| Phenyl Substituents | Increased Density, Tunability | Can influence crystal packing and offer sites for further functionalization. |
| High N:C Ratio | High Energy Release | Formation of thermodynamically stable N₂ gas upon decomposition is a major driving force. |
Theoretical Considerations of Energy Storage and Release
Conceptually, the energy storage and release mechanism in a molecule like this compound is rooted in its chemical bonds. The molecule represents a state of high potential energy. The release of this energy is an exothermic process where the molecule decomposes into smaller, more stable molecules such as N₂, CO₂, and H₂O.
Bipyrazole structures are considered ideal backbones for HEDMs due to their compact structure and high nitrogen content. energetic-materials.org.cn The theoretical performance of such materials can be estimated through computational methods that calculate key detonation parameters. For instance, the introduction of energetic functional groups (e.g., nitro -NO₂ or azido (B1232118) -N₃) onto the phenyl rings or the pyrazole core could further enhance its energy storage capacity. A comparative study of nitrogen-rich bis-1,2,4-triazoles, which share structural similarities with bipyrazoles, demonstrated that the type of energetic moiety significantly influences both energetic properties and sensitivity. nih.gov
Beyond applications as explosives or propellants, the pyrazole framework is also being explored for molecular solar thermal (MOST) energy storage. nih.govacs.org This involves a reversible photoisomerization where the molecule absorbs solar energy to switch to a high-energy, metastable isomer. This energy can then be stored and released as heat on demand. While this has been demonstrated in azobispyrazoles, the conjugated system of this compound suggests that its electronic properties could be theoretically tuned for similar light-induced energy storage applications, potentially through the introduction of photoswitchable linkers or substituents. nih.govacs.org
Sensor Design Principles (Conceptual)
The bipyrazole scaffold of this compound, with its two adjacent nitrogen atoms in each of the five-membered rings, presents an ideal platform for the design of chemosensors, particularly fluorescent sensors. nih.govnih.gov The fundamental principle involves the interaction between the sensor molecule and a target analyte (e.g., a metal ion), which modulates the sensor's photophysical properties.
The design of a sensor based on this bipyrazole structure would leverage the following concepts:
Coordination Site : The nitrogen atoms of the pyrazole rings can act as Lewis bases, forming coordination complexes with metal cations. The specific geometry of the bipyrazole ligand would determine its selectivity towards certain ions.
Fluorophore Unit : The conjugated system spanning the two pyrazole rings and the phenyl groups can act as a fluorophore, a molecule that emits light after absorbing light of a specific wavelength. The efficiency and wavelength of this fluorescence are highly sensitive to the molecule's electronic structure.
Signal Transduction : Upon binding to a metal ion, the electronic properties of the bipyrazole are altered. This change can manifest as either an increase ("turn-on") or a decrease ("turn-off") in fluorescence intensity. nih.govscispace.com Common mechanisms for this change include:
Photoinduced Electron Transfer (PET) : In the unbound state, a lone pair of electrons on a nitrogen atom might quench fluorescence. Upon metal binding, this lone pair is engaged in the coordinate bond, inhibiting the PET process and causing fluorescence to "turn on". semanticscholar.org
Intramolecular Charge Transfer (ICT) : Metal binding can alter the electron-donating or -withdrawing nature of the pyrazole rings, affecting the ICT character of the molecule and shifting the fluorescence emission wavelength. nih.gov
The structure of this compound offers a robust framework for such a sensor. The phenyl groups can be functionalized to fine-tune the sensor's solubility, selectivity, and photophysical properties. For example, adding electron-donating or electron-withdrawing groups to the phenyl rings could modulate the sensor's response to different metal ions. nih.gov Research on other pyrazole-based sensors has shown excellent selectivity for ions like Zn²⁺, Cd²⁺, and Fe³⁺, highlighting the potential of this class of compounds. nih.govrsc.org
| Design Principle | Role of this compound | Potential Outcome |
| Analyte Recognition | Pyrazole nitrogen atoms act as a binding/chelation site for metal ions. | Selective binding of specific cations based on size, charge, and coordination preference. |
| Signal Generation | The conjugated bipyrazole-phenyl system serves as the core fluorophore. | Intrinsic fluorescence that can be modulated by analyte binding. |
| Signal Modulation | Analyte binding alters the electronic structure through PET, ICT, or other mechanisms. | A measurable "turn-on" or "turn-off" fluorescent signal indicating the presence of the analyte. nih.govsemanticscholar.org |
| System Tuning | Phenyl rings can be functionalized with various substituent groups. | Optimization of sensitivity, selectivity, and solubility for specific applications. |
Mechanistic Aspects of Biological Interactions
Enzyme Inhibition Mechanisms at a Molecular Level
The phenyl-substituted bis-pyrazole framework is a key feature in numerous potent enzyme inhibitors. The arrangement of aromatic rings and nitrogen-containing heterocycles allows for specific and high-affinity interactions with various enzyme active sites.
Interaction with Kinases (e.g., EGFR, CDK, VEGFR-2)
Phenyl-pyrazole derivatives are well-documented as inhibitors of several protein kinases, which are critical regulators of cell signaling pathways often dysregulated in diseases like cancer. nih.govsemanticscholar.org These compounds typically function as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of substrate proteins.
Epidermal Growth Factor Receptor (EGFR): Molecular docking studies on pyrazole (B372694) derivatives have shown their ability to fit within the EGFR active site. The binding is often stabilized by hydrophobic interactions and hydrogen bonds with key residues. nih.gov For some derivatives, the phenyl ring can occupy the hydrophobic sugar pocket of the ATP binding site, while the pyrazole core interacts with residues in the hinge region. nih.gov
Cyclin-Dependent Kinases (CDKs): Several pyrazole-based molecules have been identified as potent inhibitors of CDKs, which are crucial for cell cycle regulation. semanticscholar.orgdoaj.org The pyrazole ring is often observed interacting with key amino acids such as Asp86 and Leu135 in the CDK1 active site. nih.gov The attached phenyl groups contribute to binding by forming hydrophobic interactions with residues like Ile10, Phe82, and Lys89. nih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Inhibition of VEGFR-2, a key mediator of angiogenesis, is another hallmark of this class of compounds. Docking studies reveal that pyrazole derivatives can be deeply docked within the binding pocket of VEGFR-2, establishing crucial hydrogen bonds and demonstrating potential as potent inhibitors. doaj.orgnih.gov
| Kinase Target | Key Interacting Residues (from related compounds) | Type of Interaction | Reference |
|---|---|---|---|
| EGFR | Lys721, Leu694 | Hydrogen Bonding, Pi-Sigma Interactions | nih.gov |
| CDK1/CDK2 | Asp86, Leu135, Ile10, Phe82, Gln132 | Hydrogen Bonding, Hydrophobic Interactions | nih.govdoaj.org |
| VEGFR-2 | Binding pocket interactions | Hydrogen Bonding, van der Waals | doaj.orgnih.gov |
Modulation of Cellular Pathways (e.g., tubulin, DNA)
Beyond kinase inhibition, the structural motif of 3,5-diphenyl-pyrazoles and related compounds has been shown to interfere with fundamental cellular components like the microtubule network.
Interaction with Tubulin: Certain 3,5-diphenyl-2-pyrazoline derivatives, which are structurally related to the pyrazole core, have been identified as potent inhibitors of tubulin polymerization. researchgate.netnih.gov These compounds can bind to the colchicine-binding site on β-tubulin, disrupting the formation of the mitotic spindle. researchgate.netnih.gov This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. researchgate.net Molecular docking has further elucidated this interaction, showing hydrogen bonds with residues such as THR179, ASN247, and ASP249. While not directly demonstrated for the specific title compound, its phenyl-pyrazole substructures suggest a potential for similar activity.
Interaction with DNA: Some bis-pyrazole derivatives have been evaluated for their DNA binding capabilities. However, detailed mechanistic studies on the direct interaction of 3-phenyl-5-(5-phenyl-1h-pyrazol-3-yl)-1h-pyrazole with DNA are not extensively reported in the current literature.
Receptor Binding Studies via Molecular Docking and Dynamics
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of ligands to protein targets, providing insights at an atomic level.
Identification of Binding Sites and Key Interactions
For kinase inhibition by phenyl-pyrazole derivatives, the primary binding site is the highly conserved ATP-binding pocket. nih.gov Docking simulations consistently place the pyrazole scaffold within this cleft, where it mimics the adenine (B156593) moiety of ATP.
Key interactions identified through these studies include:
Hydrogen Bonds: The nitrogen atoms of the pyrazole rings are crucial hydrogen bond donors and acceptors, frequently forming interactions with the backbone amide and carbonyl groups of the kinase hinge region.
Hydrophobic and Aromatic Interactions: The phenyl rings at the 3 and 5 positions are critical for establishing van der Waals and π-stacking interactions with hydrophobic residues in the active site, such as leucine, valine, and phenylalanine, which enhances binding affinity and selectivity. nih.gov
Additional Interactions: Depending on the specific substitutions on the phenyl rings, additional polar or charged interactions can be formed with residues in the solvent-exposed region or other pockets of the active site.
| Protein Target | Ligand Scaffold | Binding Site | Key Interactions Observed in Docking | Reference |
|---|---|---|---|---|
| BRAF(V600E) | 5-phenyl-1H-pyrazol derivative | Active Site | Tight binding, specific inhibitor interactions | |
| CDK2 | 1H-pyrazole derivative | ATP Pocket | Hydrogen bonds, good inhibition constant | doaj.org |
| Aurora A Kinase | Pyrazole-benzimidazole | ATP Pocket (Hinge Region) | cis/trans urea (B33335) linker conformation, folded conformation | |
| Tubulin | 3,5-diphenyl-2-pyrazoline | Colchicine-binding site | Superimposition with colchicine, hydrogen bonds | nih.gov |
Understanding Ligand-Protein Recognition at Atomic Level
The recognition of phenyl-pyrazole ligands by protein targets is a highly specific process governed by a combination of forces. At the atomic level, the planarity of the pyrazole ring and the conformational flexibility of the attached phenyl groups allow the ligand to adapt to the specific topology of the binding site. The nitrogen atoms of the pyrazole core provide directional hydrogen bonding capabilities that are essential for anchoring the molecule in the correct orientation. The phenyl rings act as hydrophobic probes, exploring and occupying non-polar pockets within the active site. This multi-point interaction model, involving a precise arrangement of hydrogen bonds and hydrophobic contacts, is fundamental to the high affinity and specificity exhibited by many compounds in this class. nih.gov
Structure-Activity Relationship (SAR) Studies at a Molecular Level
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For the 3,5-diaryl pyrazole scaffold, extensive SAR has been explored.
Substituents on the Phenyl Rings: The nature and position of substituents on the phenyl rings at the C3 and C5 positions of the pyrazole core play a critical role in modulating biological activity.
Electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., chloro, nitro) on the phenyl rings can significantly influence binding affinity and kinase selectivity. nih.gov For instance, in one study on EGFR/HER-2 inhibitors, electron-donating groups on the distal phenyl ring were preferred for higher activity. nih.gov
The presence of a para-substituted phenyl ring at the 5-position is often a key requirement for potent activity in certain receptor antagonists. nih.gov
Modifications of the Pyrazole Core:
Substitution at the N1 position of the pyrazole ring is a common strategy for modifying the compound's properties. The introduction of different groups can alter potency and selectivity. For example, in a series of meprin inhibitors based on a 3,5-diphenylpyrazole (B73989) core, N-substitution with lipophilic moieties like methyl or phenyl groups led to a decrease in activity compared to the unsubstituted (N-H) pyrazole.
The core pyrazole structure itself is a key driver for potency, with its heterocyclic nature providing the necessary hydrogen bonding capacity for interaction with kinase hinge regions.
| Structural Position | Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| Phenyl Ring at C5 | Para-substitution (e.g., -I, -Cl) | Crucial for potent cannabinoid receptor 1 antagonistic activity | nih.gov |
| Phenyl Rings at C3/C5 | Introduction of electron-donating groups | Can enhance inhibitory activity against EGFR/HER-2 | nih.gov |
| Pyrazole Core N1 | Substitution with lipophilic groups (methyl, phenyl) | Decreased inhibitory activity against meprin α and β | |
| Pyrazole Core C3/C5 | Varying aryl moieties | Modulates inhibitory activity and selectivity |
Influence of Pyrazole Substituents on Molecular Interactions
The substituents on the pyrazole rings play a crucial role in modulating the electronic and steric properties of the molecule, which in turn dictates its interaction with biological macromolecules. For the bis-pyrazole structure of this compound, the phenyl groups are the key substituents.
Theoretical studies on substituted pyrazoles indicate that the electronic characteristics of the substituents significantly influence the stability and properties of the pyrazole ring. mdpi.com Electron-donating groups tend to stabilize a configuration where they occupy the C3 position, while electron-withdrawing groups favor the C5 position. mdpi.com The phenyl group can act as either an electron-donating or electron-withdrawing group depending on the electronic demands of the interaction. This electronic flexibility can be crucial for binding to diverse biological targets.
Furthermore, the position of substituents on the phenyl rings can drastically alter biological activity. For instance, in a series of pyrazole compounds studied for antinociceptive effects, the placement of a fluorine atom at the para, meta, or ortho position on a phenyl ring resulted in varied activity, suggesting that the electronic landscape of the phenyl ring is critical for receptor interaction. nih.gov Similarly, the addition of bulky or hydrophobic groups, such as a naphthyl substituent instead of a hydroxyphenyl group, has been shown to significantly impact the biological effects of pyrazoline compounds. nih.gov
The nature of the substituent also affects the acidity of the pyrrole-like NH group within the pyrazole ring, with electron-donating groups generally increasing its acidity. mdpi.com This modulation of the NH group's properties can influence hydrogen bonding, a key interaction in molecular recognition by biological targets.
| Compound Class | Substituent Effect | Observed Outcome | Reference |
| 1,5-Diaryl pyrazoles | Addition of an adamantyl residue | Higher anti-inflammatory activity | nih.gov |
| Pyrazoline nucleus | Replacement of a polar 4-hydroxyphenyl with a bulky hydrophobic 1-naphthyl | Significantly reduced antidepressant effect | nih.gov |
| Substituted Pyrazoles | Electron-donating groups at C3 | Increased stability and acidity of pyrrole-like NH | mdpi.com |
| Substituted Pyrazoles | Electron-withdrawing groups at C5 | Stabilizes the system | mdpi.com |
Conformational Requirements for Molecular Recognition
The three-dimensional shape of this compound is a critical determinant of its ability to bind to a specific biological target. Molecular recognition is highly dependent on the molecule adopting a conformation that is complementary to the binding site.
These findings suggest that the phenyl rings in this compound are likely not coplanar with their respective pyrazole rings. This twisted conformation is a key feature that influences how the molecule presents its functional groups for interaction with a target protein's binding pocket. The specific dihedral angles will be crucial for achieving the optimal geometry required for effective binding and subsequent biological activity.
Cellular Mechanistic Studies (e.g., Apoptosis Induction Pathways, ROS Generation)
Research into the cellular effects of pyrazole derivatives has revealed their capacity to induce programmed cell death, or apoptosis, through various mechanistic pathways. A prominent mechanism involves the generation of Reactive Oxygen Species (ROS).
Studies on a range of pyrazole derivatives have demonstrated their ability to induce apoptosis in cancer cells. nih.govwaocp.orgresearchgate.net For example, certain 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives have shown dose- and time-dependent cytotoxicity against triple-negative breast cancer cells (MDA-MB-468). nih.govwaocp.org The induction of apoptosis by these compounds was associated with a significant elevation in the intracellular levels of ROS. nih.govwaocp.orgresearchgate.net
High levels of ROS can lead to oxidative damage of essential cellular components such as proteins, lipids, and nucleic acids, ultimately triggering the apoptotic cascade. nih.gov In the case of the studied pyrazole derivatives, the increase in ROS was linked to the activation of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.govwaocp.orgresearchgate.net The activation of caspase-3 dependent pathways has been suggested as a mechanism for the cytotoxic activity of other pyrazole compounds as well. nih.gov
The general findings for this class of compounds are summarized below:
| Cell Line | Pyrazole Derivative Class | Cellular Effect | Mechanism |
| MDA-MB-468 (Triple Negative Breast Cancer) | 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | Cytotoxicity, Apoptosis, S phase cell cycle arrest | Increased ROS generation, Caspase-3 activation |
| 5637 (Bladder Cancer) | 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole | Cell cycle inhibition, Increase in sub G0/G1 phase (apoptosis) | Not specified |
| Mammary Carcinoma Cells | 3-(1-(4-bromophenyl)-5-phenyl-1H-pyrazol-3-yl)pyridine | Significant cytotoxicity | ER-α antagonistic effect |
| HepG2 and Huh7 (Liver Cancer) | Not specified | Apoptosis, G2/M phase cell cycle arrest | Stimulation of caspase-3, CDK1 inhibition |
While these studies were not conducted on this compound specifically, the consistent observation of ROS-mediated apoptosis across multiple pyrazole derivatives suggests that this is a likely mechanism of action for this compound as well, particularly in the context of anticancer activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-phenyl-5-(5-phenyl-1H-pyrazol-3-yl)-1H-pyrazole, and what intermediates are critical?
- Methodological Answer : The compound is typically synthesized via multi-step condensation reactions. For example, a 1,5-diarylpyrazole core can be generated by reacting substituted propenones with hydrazine derivatives in the presence of triethylamine and absolute ethanol, followed by cyclization . Key intermediates include 5-phenyl-1-pentanol derivatives and halogenated aryl precursors, which influence regioselectivity and yield . Optimization often involves adjusting stoichiometry and reaction time to avoid side products like uncyclized hydrazones.
Q. How is spectroscopic characterization (NMR, IR) employed to confirm the structure of this pyrazole derivative?
- Methodological Answer :
- ¹H NMR : Signals for pyrazole protons (C3-H and C5-H) appear as singlets or doublets in the δ 6.5–8.5 ppm range, while phenyl protons resonate as multiplets in δ 7.0–7.5 ppm. Coupling constants between adjacent pyrazole protons (J ≈ 2–3 Hz) confirm the heterocyclic core .
- IR : Stretching vibrations for C=N bonds (1600–1650 cm⁻¹) and N-H bonds (3200–3400 cm⁻¹) validate the pyrazole ring formation .
Advanced Research Questions
Q. How can synthetic yield be optimized for multi-step reactions involving halogenated aryl precursors?
- Methodological Answer : Yield optimization requires:
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki-Miyaura cross-coupling steps for aryl-aryl bond formation, achieving yields >75% under inert conditions .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures reduce byproduct formation in cyclization steps .
- Temperature Control : Maintaining 80–100°C during condensation prevents premature ring closure, which can lead to structural isomers .
Q. What strategies resolve contradictions in spectral data during structural confirmation?
- Methodological Answer : Discrepancies in NMR/IR data often arise from tautomerism or polymorphism. Strategies include:
- X-ray Crystallography : Definitive confirmation of the solid-state structure, as demonstrated for analogous pyrazole derivatives in Acta Crystallographica .
- Dynamic NMR Studies : Variable-temperature NMR can identify tautomeric equilibria (e.g., NH proton exchange in pyrazole rings) .
- DFT Calculations : Comparing experimental and computed IR spectra helps assign ambiguous vibrational modes .
Q. How can structure-activity relationships (SAR) guide the design of bioactive analogs?
- Methodological Answer :
- Substitution Patterns : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl rings enhances anti-inflammatory activity by modulating COX-2 inhibition .
- Bioisosteric Replacement : Replacing the pyrazole core with triazolo-thiadiazine moieties improves metabolic stability, as shown in analogs with antitrypanosomal activity .
- In Silico Docking : Molecular docking against targets like cyclooxygenase-2 (PDB: 5KIR) predicts binding affinities and guides functional group placement .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity?
- Methodological Answer :
- Anti-inflammatory Screening : Inhibition of LPS-induced TNF-α in RAW 264.7 macrophages, with IC₅₀ values compared to indomethacin .
- Antimicrobial Testing : Agar diffusion assays against gram-positive bacteria (e.g., S. aureus ATCC 25923) using 100 µg/mL compound concentrations .
- Cytotoxicity Profiling : MTT assays on human cancer cell lines (e.g., HeLa) to assess selectivity indices (SI) relative to normal fibroblasts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
